Computed Lipophilicity (LogP) Advantage Over Non-Fluorinated Analog
4-(3-Fluoropyrazin-2-yl)cyclohexanone exhibits a computed LogP value of 1.84, compared to 1.70 for the non-fluorinated analog 4-(pyrazin-2-yl)cyclohexanone . This represents a ΔLogP of +0.14, indicating enhanced lipophilicity conferred by the fluorine atom. The increased LogP is expected to improve membrane permeability and oral absorption in drug candidates derived from this scaffold [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.84 |
| Comparator Or Baseline | 4-(Pyrazin-2-yl)cyclohexanone (non-fluorinated): LogP = 1.70 |
| Quantified Difference | ΔLogP = +0.14 (8% increase in lipophilicity relative to non-fluorinated analog) |
| Conditions | Computed LogP values from Chemsrc (target) and Chemscene (comparator); methodology likely XLogP3/ALogP |
Why This Matters
Higher lipophilicity (LogP) improves passive membrane permeability, a critical parameter for oral bioavailability in drug development.
- [1] Mukherjee, S., Rani, U., Chandra, G., Pal, S. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Org. Biomol. Chem. 2025, 23, 7821–7851. View Source
